N-(5-tert-butyl-1,2-oxazol-3-yl)-4-(cyclopentyloxy)benzamide
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Overview
Description
N-(5-tert-butyl-1,2-oxazol-3-yl)-4-(cyclopentyloxy)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core substituted with a tert-butyl group on an oxazole ring and a cyclopentyloxy group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-butyl-1,2-oxazol-3-yl)-4-(cyclopentyloxy)benzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the oxazole ring: Starting with a suitable precursor, such as a nitrile or an amide, the oxazole ring is synthesized through cyclization reactions.
Introduction of the tert-butyl group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the cyclopentyloxy group: The cyclopentyloxy group is attached to the benzene ring through etherification reactions, often using cyclopentanol and a suitable leaving group.
Formation of the benzamide: The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine or amide source.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-butyl-1,2-oxazol-3-yl)-4-(cyclopentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are employed under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
N-(5-tert-butyl-1,2-oxazol-3-yl)-4-(cyclopentyloxy)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,2-oxazol-3-yl)-4-(cyclopentyloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(5-tert-butyl-1,2-oxazol-3-yl)benzenesulfonamide
- N-(5-tert-butyl-1,2-oxazol-3-yl)-2-methylfuran-3-carboxamide
- N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-methylphenyl)acetamide
Uniqueness
N-(5-tert-butyl-1,2-oxazol-3-yl)-4-(cyclopentyloxy)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the cyclopentyloxy group, in particular, differentiates it from other similar compounds and may contribute to its specific biological activities and industrial uses.
Properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-4-cyclopentyloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-19(2,3)16-12-17(21-24-16)20-18(22)13-8-10-15(11-9-13)23-14-6-4-5-7-14/h8-12,14H,4-7H2,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGIUFAVHHMDBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC=C(C=C2)OC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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